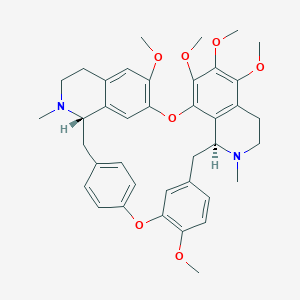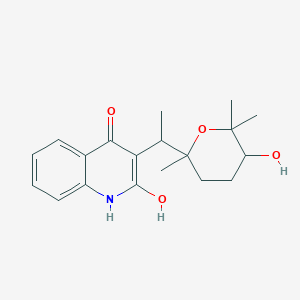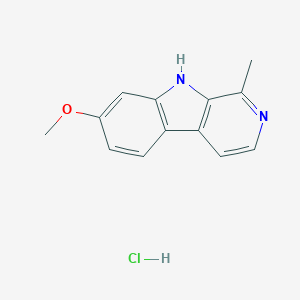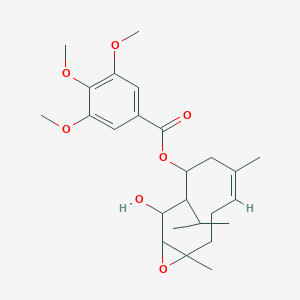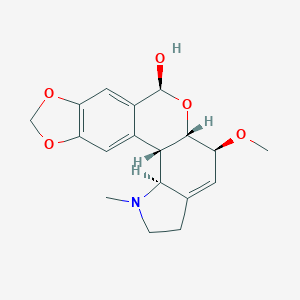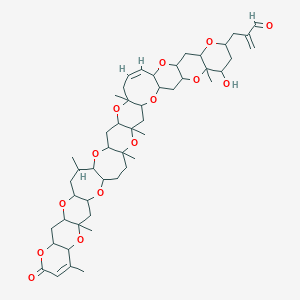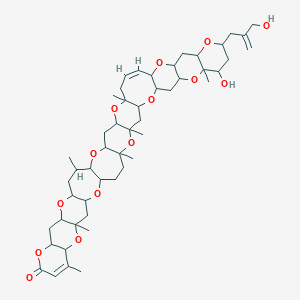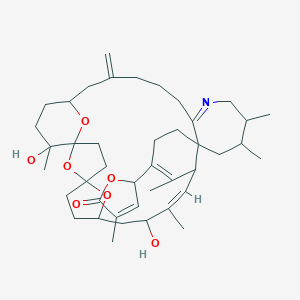
13-desmethyl spirolide C
描述
准备方法
Synthetic Routes and Reaction Conditions
Dibutyl suberate is typically synthesized through the esterification of suberic acid (octanedioic acid) with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:
HOOC-(CH2)6-COOH+2C4H9OH→C4H9OOC-(CH2)6-COOC4H9+2H2O
Industrial Production Methods
In industrial settings, the production of dibutyl suberate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the formation of the ester. The product is then purified through distillation to obtain high-purity dibutyl suberate .
化学反应分析
Types of Reactions
Dibutyl suberate can undergo various chemical reactions, including hydrolysis, transesterification, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, dibutyl suberate can be hydrolyzed back to suberic acid and butanol.
Transesterification: Dibutyl suberate can react with other alcohols in the presence of a catalyst to form different esters.
Reduction: Dibutyl suberate can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Suberic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols.
科学研究应用
Dibutyl suberate has several applications in scientific research and industry:
Chemistry: Used as a solvent and plasticizer in various chemical processes.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers, resins, and coatings.
作用机制
The mechanism of action of dibutyl suberate primarily involves its role as a plasticizer and solvent. It interacts with polymer chains, increasing their flexibility and reducing brittleness. In biological systems, it can enhance the solubility and bioavailability of certain compounds, facilitating their delivery and absorption .
相似化合物的比较
Similar Compounds
Dibutyl sebacate: Another ester used as a plasticizer with a longer carbon chain.
Dibutyl phthalate: A commonly used plasticizer with a different chemical structure.
Dioctyl suberate: An ester with a longer alkyl chain, providing different physical properties.
Uniqueness
Dibutyl suberate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its relatively low molecular weight and specific ester structure provide distinct advantages in terms of solubility and compatibility with various materials .
属性
IUPAC Name |
2-[(10Z)-9,32-dihydroxy-10,13,19,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H61NO7/c1-25-9-8-10-37-40(23-28(4)29(5)24-43-37)15-13-33(36-21-27(3)38(45)47-36)30(6)34(40)20-26(2)35(44)22-32-12-16-41(48-32)17-18-42(50-41)39(7,46)14-11-31(19-25)49-42/h20-21,28-29,31-32,34-36,44,46H,1,8-19,22-24H2,2-7H3/b26-20- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYUDVVIPSUDIG-QOMWVZHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC23CCC(=C(C2C=C(C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)C)C)C7C=C(C(=O)O7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC23CCC(=C(C2/C=C(\C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)/C)C)C7C=C(C(=O)O7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H61NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334974-07-1 | |
| Record name | 334974-07-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 13-desmethyl spirolide C?
A1: this compound acts as a potent antagonist of nicotinic acetylcholine receptors (nAChRs) [, , , , , ].
Q2: How does this compound interact with its target?
A2: this compound binds with high affinity to the acetylcholine binding site of nAChRs, competing with acetylcholine and inhibiting receptor activation [, ]. Structural studies suggest it wedges itself within the aromatic side chains of loops C and F on the receptor [].
Q3: Does this compound exhibit selectivity for specific nAChR subtypes?
A3: While it interacts with both muscular and neuronal nAChRs, this compound shows a slightly higher affinity for muscular and homopentameric α7 receptors compared to neuronal heteropentameric receptors [].
Q4: What are the downstream effects of this compound binding to nAChRs?
A4: Binding of this compound to nAChRs leads to inhibition of acetylcholine signaling. In neuronal cells, it can modulate intracellular calcium levels and potentially impact neuronal excitability [].
Q5: Does this compound interact with muscarinic acetylcholine receptors (mAChRs)?
A5: this compound shows weak interaction with mAChRs, with micromolar affinities, suggesting its toxicity is primarily mediated through nAChR antagonism [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C41H65NO8S and its molecular weight is 720.02 g/mol [, ].
Q7: What spectroscopic techniques are used to characterize this compound?
A7: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used to characterize this compound. Specifically, 13C NMR has been used to elucidate its biosynthetic origins [], while LC-MS/MS is frequently employed for its detection and quantification in various matrices [, , , , , , ].
Q8: Is this compound stable in different solvents?
A8: this compound exhibits good stability in common solvents like methanol and acetonitrile, which are typically used for its extraction and analysis [, ].
Q9: How stable is this compound in environmental matrices?
A9: Studies have investigated the stability of this compound in seawater and sediment, providing insights into its persistence in the environment [].
Q10: Does this compound exhibit any known catalytic properties?
A10: There is no current scientific evidence suggesting this compound possesses catalytic properties. Its primary mode of action involves binding and inhibiting nAChRs rather than catalyzing chemical reactions.
Q11: Have computational methods been used to study this compound?
A11: Yes, molecular docking studies have been performed to model the interactions of this compound with different nAChR subtypes [, ]. These simulations help explain the observed selectivity differences and provide insights into the structural features important for binding.
Q12: How do structural modifications to this compound affect its activity?
A12: The presence of an additional methyl group on the tetrahydropyran ring significantly influences the pharmacological profile. For example, 13,19-didesmethyl spirolide C, lacking this methyl group, displays a different selectivity profile for nAChR subtypes compared to this compound []. Additionally, research on portimine, a related spirocyclic imine, suggests the 5-membered imine ring is crucial for its antifouling activity [].
Q13: Are there any synthetic analogues of this compound with improved pharmacological properties?
A13: Researchers are actively exploring the synthesis of this compound analogues and have successfully synthesized its bis-spiroacetal core [, ]. This ongoing research aims to develop analogues with improved potency, selectivity, and potentially even therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




